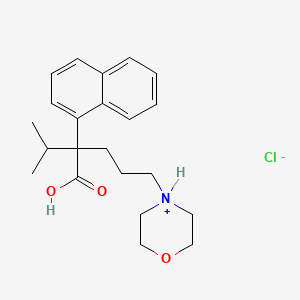
(Z)-1-bromoundec-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-bromoundec-2-ene is an organic compound characterized by the presence of a bromine atom attached to the first carbon of an eleven-carbon chain, which also contains a double bond between the second and third carbons in the Z-configuration. This compound is a member of the haloalkenes family and is known for its utility in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-1-bromoundec-2-ene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of an aldehyde with a phosphonium ylide to form the desired alkene.
Partial Hydrogenation of Alkynes: Starting from an alkyne, partial hydrogenation using Lindlar’s catalyst can yield the Z-alkene.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions can also be employed to synthesize this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Wittig reactions or partial hydrogenation processes. These methods are optimized for high yield and purity, with careful control of reaction conditions to ensure the desired stereochemistry.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-1-bromoundec-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol can be used for nucleophilic substitution.
Addition: Bromine in carbon tetrachloride is commonly used for halogen addition.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) is used for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst is used for hydrogenation.
Major Products
Substitution: Formation of alcohols or amines.
Addition: Formation of dibromoalkanes.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
(Z)-1-bromoundec-2-ene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of (Z)-1-bromoundec-2-ene involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the double bond participates in addition reactions. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-bromoundec-2-ene: The E-isomer of the compound, which has different stereochemistry.
1-bromoundecane: A saturated analogue without the double bond.
1-chloroundec-2-ene: A similar compound with chlorine instead of bromine.
Uniqueness
(Z)-1-bromoundec-2-ene is unique due to its Z-configuration, which imparts specific stereochemical properties that influence its reactivity and interactions in chemical reactions. This configuration can lead to different reaction outcomes compared to its E-isomer or other haloalkenes.
Propriétés
Formule moléculaire |
C11H21Br |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
(Z)-1-bromoundec-2-ene |
InChI |
InChI=1S/C11H21Br/c1-2-3-4-5-6-7-8-9-10-11-12/h9-10H,2-8,11H2,1H3/b10-9- |
Clé InChI |
WQPPYGIJSDTEIQ-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CBr |
SMILES canonique |
CCCCCCCCC=CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



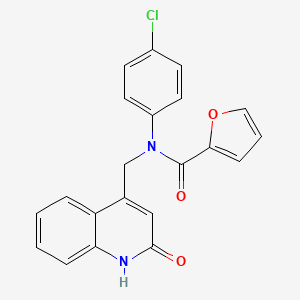
![4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-](/img/structure/B13785649.png)
![(3S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13785652.png)
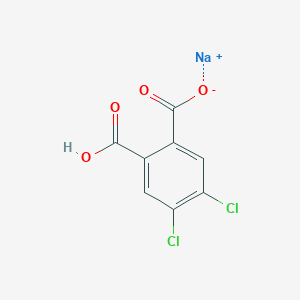
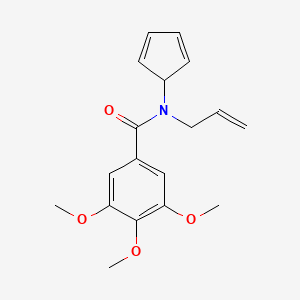
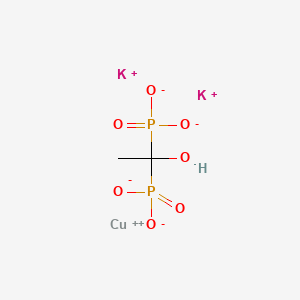

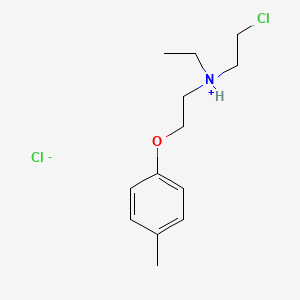
![1-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13785696.png)
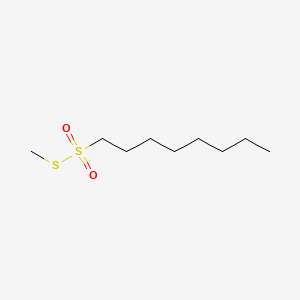

![benzyl N-[(1E)-buta-1,3-dienyl]carbamate](/img/structure/B13785709.png)
